REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][CH2:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][N:14]([C:17]3[N:22]=[CH:21][C:20]([O:23]CC4C=CC=CC=4)=[CH:19][N:18]=3)[CH2:13][CH2:12]2)[CH:6]=1>[Pd].C(O)C>[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][CH2:8][CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][N:14]([C:17]3[N:18]=[CH:19][C:20]([OH:23])=[CH:21][N:22]=3)[CH2:15][CH2:16]2)[CH:6]=1
|
Name
|
2-{4-[4-(4-chloropyrazol-1-yl)butyl ]-1-piperazinyl}-5-benzyloxypyrimidine
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Quantity
|
6.87 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NN(C1)CCCCN1CCN(CC1)C1=NC=C(C=N1)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
0.63 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Setpoint
|
24 °C
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Type
|
CUSTOM
|
Details
|
is stirred for 12 hours under a hydrogen atmosphere at room temperature (24° C.)
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
washing with ethanol and evaporation to dryness
|
Type
|
CUSTOM
|
Details
|
the product is chromatographed on silica gel
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1)CCCCN1CCN(CC1)C1=NC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |